4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(4-pyrazol-1-ylcyclohexyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c25-20(22-17-4-6-18(7-5-17)24-11-1-10-21-24)16-2-8-19(9-3-16)29(26,27)23-12-14-28-15-13-23/h1-3,8-11,17-18H,4-7,12-15H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYGUEJKBRXNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)N4C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
The sulfonylation of morpholine is achieved using sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H) under anhydrous conditions. A representative procedure involves:
- Morpholine (1.0 equiv) dissolved in dichloromethane (DCM) at 0°C.
- Dropwise addition of sulfuryl chloride (1.2 equiv) over 30 minutes.
- Stirring at room temperature for 4–6 hours.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Reaction Time | 6 hours |
| Yield | 85–90% |
Purification and Characterization
The crude product is purified via vacuum distillation or recrystallization from hexane/ethyl acetate. Characterization by ¹H NMR typically shows a singlet at δ 3.70 ppm (morpholine protons) and absence of NH signals.
Preparation of 4-(1H-Pyrazol-1-yl)cyclohexanamine
The cyclohexyl-pyrazole amine moiety is synthesized through a nucleophilic aromatic substitution or transition-metal-catalyzed coupling.
Cyclohexylamine Functionalization
A common approach involves reacting 4-iodocyclohexanamine with 1H-pyrazole under Ullmann coupling conditions:
- 4-Iodocyclohexanamine (1.0 equiv), 1H-pyrazole (1.5 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv) in DMF at 110°C for 12 hours.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | CuI |
| Base | K₃PO₄ |
| Solvent | DMF |
| Yield | 75–80% |
Alternative Suzuki-Miyaura Coupling
For higher regioselectivity, a palladium-catalyzed coupling is employed:
- 4-Bromocyclohexanamine (1.0 equiv), 1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 90°C.
Optimization Insights:
- Microwave-assisted heating (110°C, 10 minutes) improves yield to 88%.
- Purification via reverse-phase HPLC ensures >95% purity.
Coupling of Benzamide Core with Sulfonyl and Amine Intermediates
The final step involves sequential coupling of the benzamide core with the morpholine sulfonyl chloride and cyclohexyl-pyrazole amine.
Benzamide Core Preparation
The benzamide is synthesized by reacting 4-carboxybenzenesulfonyl chloride with the cyclohexyl-pyrazole amine:
- 4-Carboxybenzenesulfonyl chloride (1.0 equiv) and 4-(1H-pyrazol-1-yl)cyclohexanamine (1.1 equiv) in THF with Et₃N (2.0 equiv) at 0°C → room temperature.
Key Data:
| Parameter | Value |
|---|---|
| Coupling Agent | Triethylamine |
| Solvent | THF |
| Yield | 70–75% |
Sulfonylation and Final Coupling
The benzamide intermediate is sulfonylated using morpholine-4-sulfonyl chloride:
- Benzamide intermediate (1.0 equiv), morpholine-4-sulfonyl chloride (1.2 equiv), and DMAP (0.1 equiv) in DCM at room temperature.
Critical Considerations:
- Excess sulfonyl chloride ensures complete conversion.
- Column chromatography (SiO₂, ethyl acetate/hexane) yields 80–85% pure product.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies and their efficiencies:
| Step | Method | Catalyst/Reagent | Yield | Purity |
|---|---|---|---|---|
| Sulfonyl Chloride | SO₂Cl₂ sulfonylation | None | 85% | 90% |
| Cyclohexyl-Pyrazole | Ullmann Coupling | CuI | 75% | 85% |
| Cyclohexyl-Pyrazole | Suzuki Coupling | Pd(PPh₃)₄ | 88% | 95% |
| Benzamide Coupling | EDC/HOBt | EDC, HOBt | 78% | 92% |
Challenges and Optimization Strategies
Byproduct Formation in Sulfonylation
Excess morpholine leads to bis-sulfonylated byproducts. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholine-4-sulfonyl)phenylboronic acid
- N-(4-(1H-pyrazol-1-yl)phenyl)benzamide
- 4-(morpholine-4-sulfonyl)cyclohexylamine
Uniqueness
4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevance in therapeutic contexts, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N4O4S, with a molecular weight of 418.5 g/mol. The compound features a morpholine sulfonyl group, a pyrazole ring, and a cyclohexyl benzamide moiety, contributing to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It can modulate enzyme activities by binding to their active sites, potentially inhibiting or activating specific biochemical pathways. For instance, it has shown promise in inhibiting certain kinases involved in cancer proliferation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of pyrazole have been identified with IC50 values indicating effective inhibition against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 12.50 |
| Compound C | SF-268 | 42.30 |
These findings suggest that the compound may possess similar anticancer efficacy due to its structural features and potential interactions with cellular targets involved in tumor growth .
Anti-inflammatory Potential
In addition to anticancer properties, the compound has been investigated for anti-inflammatory effects. Studies have highlighted the role of pyrazole derivatives in reducing inflammation markers in vitro and in vivo, indicating that this compound could similarly modulate inflammatory pathways.
Case Studies
Several case studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized several derivatives based on the pyrazole scaffold and evaluated their cytotoxicity against cancer cell lines. Notably, one compound exhibited an IC50 value of 0.01 µM against MCF7 cells, demonstrating potent activity .
- Mechanistic Insights : Research has shown that compounds with similar structures can inhibit key signaling pathways such as CDK2 and Aurora-A kinases, which are crucial for cell cycle regulation and cancer progression .
Q & A
Q. What are the standard synthetic routes for 4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, and what reaction conditions are critical for reproducibility?
The synthesis involves three key steps:
Morpholine sulfonyl intermediate formation : React morpholine with sulfonyl chloride under controlled anhydrous conditions (e.g., dichloromethane solvent, 0–5°C) .
Cyclohexylbenzamide preparation : Couple cyclohexylamine with benzoyl chloride using triethylamine as a base in THF at room temperature .
Final coupling : Combine intermediates via nucleophilic substitution (e.g., DMF solvent, 80°C, 12–24 hours) .
Critical parameters include stoichiometric control of sulfonyl chloride, inert atmosphere for moisture-sensitive steps, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the structural integrity of the compound validated post-synthesis?
Use a multi-technique approach:
- NMR spectroscopy : Confirm proton environments (e.g., morpholine sulfonyl protons at δ 3.6–3.8 ppm, pyrazole protons at δ 7.5–8.0 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peak at m/z 418.5 (C₂₀H₂₆N₄O₄S) .
- HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water mobile phase) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Kinase inhibition assays : Test IC₅₀ against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits .
- Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages via ELISA .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
Strategies include:
- Catalyst screening : Test Pd(OAc)₂ or CuI for coupling efficiency .
- Solvent optimization : Compare DMF vs. DMSO for reaction kinetics .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 80°C, 2 hours vs. 24 hours conventional) .
Data from optimization trials (Table 1) should guide protocol refinement.
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Tested Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Catalyst | Pd(OAc)₂ vs. CuI | 72 vs. 65 | 95 vs. 90 | |
| Solvent | DMF vs. DMSO | 68 vs. 75 | 93 vs. 88 | |
| Temperature | 80°C vs. 100°C | 70 vs. 60 | 94 vs. 85 |
Q. How can contradictions in bioactivity data across studies be resolved?
Example: Discrepancies in kinase inhibition IC₅₀ values may arise from:
- Assay variability : Validate using orthogonal methods (e.g., radiometric vs. fluorescence assays) .
- Compound stability : Perform stability studies in assay buffers (HPLC monitoring over 24 hours) .
- Structural analogs : Compare activity of derivatives to identify SAR trends .
Q. What computational approaches predict target binding modes?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyrazole N1) .
- MD simulations : Analyze binding stability (20 ns trajectories, GROMACS) to assess conformational changes .
- QSAR modeling : Correlate substituent effects (e.g., sulfonyl vs. carbonyl) with activity .
Q. What considerations are critical for in vivo efficacy studies?
- ADME profiling : Measure plasma half-life (rodent models) and blood-brain barrier permeability (logP = 2.8 predicts CNS access) .
- Toxicity screening : Assess hepatotoxicity via ALT/AST levels and histopathology .
- Dose optimization : Use PK/PD modeling to align plasma concentrations with in vitro IC₅₀ values .
Data Contradiction Analysis
Q. Table 2: Biological Activity Discrepancies and Resolutions
| Assay Type | Observed IC₅₀ (µM) | Possible Variables | Validation Method |
|---|---|---|---|
| Kinase Inhibition | 0.5 vs. 2.1 | ATP concentration (1 mM vs. 5 mM) | Standardize ATP at 1 mM |
| Cytotoxicity | 10 vs. 50 | Cell passage number (P5 vs. P15) | Use cells below P10 |
| Solubility | 15 µM vs. 5 µM | DMSO concentration (1% vs. 0.5%) | Limit DMSO to 0.1% |
Key Takeaways
- Synthesis : Prioritize Pd-catalyzed coupling in DMF for >70% yield .
- Bioactivity : Standardize ATP levels and cell passage numbers to reduce variability .
- Computational : Combine docking and MD to validate binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
